molecular formula C12H15N B8737260 N-(3-phenylallyl)-allylamine

N-(3-phenylallyl)-allylamine

Cat. No. B8737260
M. Wt: 173.25 g/mol
InChI Key: MPYILWXWVRMLOH-UHFFFAOYSA-N
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Patent
US06960666B2

Procedure details

A solution of cinnamyl bromide (10 g, 50.7 mmol) in 250 mL tetrahydrofuran was added dropwise to a solution of allyl amine (38 ml, 507 mmol) in 50 mL tetrahydrofuran at 0° C. the mixture was allowed to slowly come to room temperature then stirred 20 hours. The tetrahydrofuran was removed in-vacuo, and the residue was partitioned between 500 mL of ethyl acetate and 200 ml of water. The layers were separated, the organic phase was washed with water followed by brine, then dried over sodium sulfate and concentrated to an amber oil. The oil was purified by flash chromatography on an 8×15 cm silica column, eluting with 5% methanol/chloroform followed by 10% methanol/chloroform. Obtained 7.2 g of an amber oil as product. Yield=81%. NMR (300 MHz, CDCl3) δ 7.39-7.20 (m, 5H), 6.54 (d, 1H, J=16 Hz), 6.35-6.26 (m, 1H), 6.01-5.87 (m, 1H), 5.24-5.14 (m, 2H), 3.43 (d, 2H, J=7 Hz), 3.31 (d, 2H, J=6 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH2:14])[CH:12]=[CH2:13]>O1CCCC1>[C:4]1([CH:3]=[CH:2][CH2:1][NH:14][CH2:11][CH:12]=[CH2:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Br
Name
Quantity
38 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
then stirred 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to slowly come to room temperature
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 500 mL of ethyl acetate and 200 ml of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an amber oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on an 8×15 cm silica column
WASH
Type
WASH
Details
eluting with 5% methanol/chloroform

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCNCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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